5-Amino-4-methoxy-indoline
Description
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-3,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBZQJVAHJSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-4-methoxy-indoline: Structure, Synthesis, and Applications
Abstract
5-Amino-4-methoxy-indoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a bicyclic indoline core with strategically placed amino and methoxy groups, make it a valuable scaffold for the synthesis of pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's reactivity, potential applications in drug development, and provides detailed experimental protocols for its preparation and characterization, offering a crucial resource for researchers and scientists in the field.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold, a saturated derivative of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure and the presence of a basic nitrogen atom allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of substituents onto the indoline ring system, such as amino and methoxy groups, profoundly influences its electronic properties and biological activity, opening avenues for the development of novel therapeutic agents targeting a wide range of diseases, including cancer and cardiovascular conditions.[1]
This compound, in particular, combines the structural rigidity of the indoline core with the functional versatility of an aromatic amine and a methoxy ether. This combination is of particular interest as the 5-aminoindole moiety is a key building block for serotonin analogs and other neuroactive compounds.[2] The strategic placement of the methoxy group at the 4-position can influence binding affinities to various biological targets and alter metabolic stability.
Chemical Structure and Physicochemical Properties
The core of this compound is a 2,3-dihydro-1H-indole structure.[3] The key functional groups are an amino group (-NH₂) at position 5 and a methoxy group (-OCH₃) at position 4 of the benzene ring.
Structural Representation
Below is the two-dimensional chemical structure of this compound.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocols
3.2.1. Step 1: Nitration of 4-Methoxyindoline to 4-Methoxy-5-nitroindoline
Causality: The nitration of an activated aromatic ring, such as 4-methoxyindoline, requires careful control of reaction conditions to prevent over-nitration and side product formation. The methoxy group is an ortho-, para-director, and the amino group of the indoline is also activating. The use of a mixture of nitric and sulfuric acid is a standard method for electrophilic aromatic nitration.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methoxyindoline (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude 4-Methoxy-5-nitroindoline. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
3.2.2. Step 2: Reduction of 4-Methoxy-5-nitroindoline to this compound
Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. [4]Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are also effective, particularly for small-scale syntheses. [5][6]The choice of method may depend on the presence of other reducible functional groups and the desired scale of the reaction.
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-Methoxy-5-nitroindoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.
Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of the amino group signals are key indicators of a successful reduction.
Reactivity and Further Functionalization
The chemical reactivity of this compound is dictated by its functional groups: the secondary amine of the indoline ring, the primary aromatic amine at position 5, and the electron-rich aromatic ring.
-
N-Acylation/Alkylation: The secondary amine of the indoline core can be readily acylated or alkylated under standard conditions. [7]This allows for the introduction of a wide variety of substituents to modulate the molecule's properties.
-
Diazotization of the Amino Group: The primary aromatic amine at position 5 can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.
-
Electrophilic Aromatic Substitution: The electron-donating amino and methoxy groups activate the benzene ring towards further electrophilic substitution, although the substitution pattern will be influenced by both groups.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The indole and indoline cores are present in numerous bioactive molecules. [1][8]
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. [8]Derivatives of this compound could be synthesized and screened for their inhibitory activity against various kinases.
-
Serotonin Receptor Ligands: The structural similarity to serotonin makes 5-aminoindole derivatives promising candidates for the development of ligands for serotonin receptors, which are implicated in a variety of neurological disorders. [9]* Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial activity. [10]The this compound core can be functionalized to explore new antimicrobial agents.
Conclusion
This compound is a synthetically accessible and highly versatile chemical entity with significant potential in the field of drug discovery. This guide has provided a detailed overview of its structure, synthesis, and potential applications. The provided experimental protocols offer a solid foundation for researchers to prepare this valuable building block and explore its utility in the development of novel therapeutic agents. As a Senior Application Scientist, I emphasize the importance of careful experimental design and thorough characterization to ensure the integrity and reproducibility of research in this promising area of medicinal chemistry.
References
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ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]
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PubMed. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. Retrieved from [Link]
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ResearchGate. (n.d.). Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process. Retrieved from [Link]
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HETEROCYCLES. (1981). THE CHEMISTRY OF 4-SUBSTITUTED INDOLES I. A convenient route to 5-substituted isocoumarins and its application for the synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
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PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Amino-5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenol. Retrieved from [Link]
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MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
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Synlett. (2019). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Retrieved from [Link]
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PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]
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MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Methoxy and 5-Methoxy Substituted 7-Aza-isoindolin-1-ones. Retrieved from [Link]
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PubMed. (n.d.). The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
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PubMed. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Retrieved from [Link]
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PubChem. (n.d.). 5-Aminoindole. Retrieved from [Link]
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PubMed. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
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AVESİS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-Methoxy-3-piperidin-4-yl-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]
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MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]
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Indoline scaffold 5-amino-4-methoxy substitution
An In-Depth Technical Guide to the 5-Amino-4-Methoxyindoline Scaffold: Synthesis, Properties, and Medicinal Chemistry Applications
Abstract
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of the 5-amino-4-methoxy-substituted indoline scaffold, a promising but underexplored template for drug discovery. We delve into the nuanced effects of this specific substitution pattern on the core's physicochemical and electronic properties. A detailed, field-proven synthetic strategy is proposed, complete with step-by-step protocols designed for practical implementation in a research setting. Furthermore, we explore the scaffold's potential from a medicinal chemistry perspective, analyzing its pharmacophoric features and outlining strategies for structure-activity relationship (SAR) studies. This document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold for the creation of novel therapeutics.
Introduction: The Strategic Value of the Indoline Core
The indoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidine ring, is a cornerstone of modern drug design. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an ideal template for targeting specific binding pockets in proteins and enzymes.[1][2] The true power of the indoline scaffold lies in its synthetic tractability and the diverse chemical space that can be explored through substitution on both the aromatic and pyrrolidine rings.
This guide focuses specifically on the 5-amino-4-methoxyindoline core. The selection of this substitution pattern is deliberate and strategic:
-
The 4-Methoxy Group: This electron-donating group significantly influences the electronic environment of the aromatic ring.[3] It can act as a hydrogen bond acceptor and often enhances metabolic stability and oral bioavailability by blocking a potential site of oxidative metabolism.
-
The 5-Amino Group: This functional group provides a critical vector for chemical modification. As a primary amine, it serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[4] It also functions as a potent hydrogen bond donor, crucial for anchoring the molecule within a target's binding site.
The combination of these two groups creates a unique electronic and steric profile, offering a novel entry point for designing selective and potent modulators of various biological targets.
Physicochemical Profile and Electronic Landscape
The introduction of the amino and methoxy groups dramatically alters the properties of the parent indoline scaffold. Understanding these changes is fundamental to predicting the molecule's behavior in biological systems and for guiding rational drug design.
The 4-methoxy and 5-amino groups are both strong electron-donating groups, which increases the electron density of the benzene ring. This heightened nucleophilicity makes the aromatic ring more susceptible to electrophilic aromatic substitution, a key consideration for any further chemical modifications. The basicity of the anilino-like 5-amino group and the pyrrolidine nitrogen are critical determinants of the molecule's ionization state at physiological pH, which in turn governs its solubility, cell permeability, and potential for ionic interactions with a biological target.
Table 1: Predicted Physicochemical Properties of 5-Amino-4-Methoxyindoline
| Property | Predicted Value/Characteristic | Rationale & Impact on Drug-Likeness |
| Molecular Weight | ~178.22 g/mol | Well within the range for "Rule of Five" compliance, favoring good oral bioavailability. |
| logP | 1.5 - 2.5 (Estimated) | Indicates a balance between hydrophilicity and lipophilicity, suitable for cell membrane permeability. |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Indoline -NH) | Provides strong potential for specific, high-affinity interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Methoxy -O-, Indoline -N-) | Complements the donor count, allowing for a network of hydrogen bonds to form. |
| pKa (5-Amino Group) | 4.5 - 5.5 (Estimated) | Weakly basic; will be partially protonated at physiological pH, influencing solubility and interactions. |
| pKa (Indoline Nitrogen) | 3.5 - 4.5 (Estimated) | Weaker base than the 5-amino group; less likely to be protonated. |
Synthetic Strategy: A Modular and Reliable Approach
While numerous methods exist for constructing substituted indolines, a robust and adaptable strategy is required for the specific synthesis of the 5-amino-4-methoxy core.[5][6] We propose a logical, multi-step synthesis starting from a readily available precursor, designed to provide regiocontrol and good overall yield.
The causality behind this synthetic design is rooted in building complexity in a controlled manner. We begin with a commercially available, properly substituted nitroaniline. The nitro group serves as a masked amine, which is robust to many reaction conditions and can be reduced in a later step. The key cyclization to form the indoline ring is achieved via an intramolecular reaction, a strategy known for its efficiency.[7]
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Methodological & Application
Application Note & Protocols: Strategic Incorporation of 5-Amino-4-Methoxy-Indoline into Synthetic Peptides
Abstract & Introduction: Expanding the Chemical Space of Peptidomimetics
The introduction of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Peptidomimetics containing constrained cyclic scaffolds are particularly valuable for locking the peptide backbone into a specific, biologically active conformation. This guide details the rationale and a robust protocol for incorporating 5-amino-4-methoxy-indoline , a unique bicyclic nnAA, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The indoline moiety, as a saturated analog of indole, provides a rigid, three-dimensional element. The strategic placement of a methoxy group at the 4-position and an amino group at the 5-position creates a versatile building block. The 5-amino group serves as the new N-terminus for peptide chain elongation, while the electron-donating methoxy group can influence molecular interactions and pharmacokinetic properties. The incorporation of this scaffold can lead to peptides with enhanced resistance to proteolytic degradation and novel structural attributes for targeting protein-protein interactions.[2]
This document provides a comprehensive, field-tested methodology for the synthesis of the requisite Fmoc-protected building block, its incorporation via automated or manual SPPS, and the subsequent characterization and purification of the final indole-containing peptide.
The Building Block: Fmoc-5-amino-4-methoxy-indoline
Successful incorporation via SPPS necessitates the protection of the reactive 5-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] The Fmoc group is ideal for SPPS due to its stability in acidic and neutral conditions and its clean, rapid removal under mild basic conditions (e.g., piperidine), ensuring the integrity of the growing peptide chain.[5][6]
Synthesis Protocol: Fmoc-Protection of this compound
Causality: This procedure utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), an efficient Fmoc-transfer reagent, under basic conditions to facilitate the nucleophilic attack of the primary amine onto the activated carbonyl carbon. Dioxane/water provides a biphasic system to dissolve both the organic-soluble Fmoc-OSu and the base.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution and stir until dissolved. The base acts as a proton scavenger.
-
Fmoc-OSu Addition: Slowly add a solution of 1.1 equivalents of Fmoc-OSu dissolved in 1,4-dioxane to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Fmoc-5-amino-4-methoxy-indoline.
Physicochemical & Safety Data
The following table summarizes key properties and handling information for the custom building block. Safety data is extrapolated from similar amino-indole compounds.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₂₄H₂₂N₂O₃ | - |
| Molecular Weight | 386.45 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMF, NMP, DCM (dichloromethane) | [3] |
| Hazard Class | Irritant. May cause skin, eye, and respiratory irritation. | - |
| Handling | Use in a well-ventilated fume hood. Wear appropriate PPE: safety glasses, lab coat, and chemical-resistant gloves.[7] | |
| Storage | Store at 2-8°C, desiccated, and protected from light. | - |
Core Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS of a target peptide on a 0.1 mmol scale. The methodology is directly adaptable for automated peptide synthesizers.[8] The core principle is the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[9][10]
Workflow Overview
The SPPS cycle is a repetitive sequence of deprotection, washing, coupling, and washing steps. This process isolates the growing peptide on the solid support, allowing for the simple removal of excess reagents and byproducts by filtration.[10]
Detailed Step-by-Step Methodology (0.1 mmol Scale)
Step 1: Resin Preparation
-
Rationale: Proper swelling of the resin is critical as it uncoils the polymer chains, making the reactive sites fully accessible for the first amino acid coupling. Wang resin is chosen for peptides requiring a C-terminal carboxylic acid.[11]
-
Place 150-200 mg of Wang resin (loading ~0.6 mmol/g) in a solid-phase synthesis vessel.
-
Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM. Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for another 5 minutes. Drain the DMF.
Step 2: First Amino Acid Loading
-
Rationale: The first Fmoc-protected amino acid is attached to the resin via an ester linkage, catalyzed by a base. An excess of the amino acid is used to drive the reaction to completion.
-
Dissolve 4 equivalents (0.4 mmol) of the first Fmoc-amino acid and 4 equivalents of a coupling agent like HBTU in 4 mL of DMF.
-
Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Step 3: Iterative Peptide Elongation This cycle is repeated for each amino acid, including the custom Fmoc-5-amino-4-methoxy-indoline .
-
A. Fmoc Deprotection
-
Rationale: The base-labile Fmoc group is removed by a solution of piperidine in DMF, exposing a new primary amine at the N-terminus of the growing peptide chain.[5]
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
B. Amino Acid Coupling
-
Rationale: The incoming Fmoc-amino acid (standard or the custom indoline) is pre-activated to form a highly reactive species that readily forms a peptide bond with the newly exposed amine on the resin-bound peptide. HATU is a highly efficient coupling reagent known to minimize racemization, especially for sterically hindered or unusual amino acids.[12]
-
In a separate vial, dissolve 3 equivalents (0.3 mmol) of the next Fmoc-amino acid (or Fmoc-5-amino-4-methoxy-indoline) and 2.9 equivalents of HATU in 3 mL of DMF.
-
Add 6 equivalents (0.6 mmol) of DIPEA to the vial. Allow the activation to proceed for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 45-90 minutes. For the bulkier indoline building block, extending the coupling time to 2 hours is recommended to ensure complete reaction.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Step 4: Final Cleavage and Deprotection
-
Rationale: A strong acid, Trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[13] Scavengers are crucial to trap the highly reactive carbocations generated during this process, which can otherwise cause side reactions, particularly with sensitive residues like Tryptophan (and by extension, the electron-rich indoline ring).[14][15] Triisopropylsilane (TIS) is an effective carbocation scavenger, and water helps suppress t-butylation.[16]
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water .
-
Add 5 mL of the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the final peptide pellet under vacuum.
Characterization and Quality Control
Verifying the identity and purity of the final peptide is a non-negotiable step. A combination of analytical techniques should be employed.
Recommended QC Methods
| Technique | Purpose | Expected Outcome | Source(s) |
| Analytical RP-HPLC | Assess crude peptide purity and provide a retention time for purification. | A major peak corresponding to the target peptide, with purity >70% being typical for crude products. | [17][18] |
| LC-MS (ESI) | Confirm the molecular weight of the target peptide. | The observed mass should match the calculated theoretical mass of the peptide containing the indoline moiety. | [19][20] |
| Tandem MS (MS/MS) | Sequence verification (optional but recommended). | Fragmentation pattern (b- and y-ions) should confirm the amino acid sequence, including the position of the indoline residue. | [20] |
Protocol: Analytical RP-HPLC
-
Sample Prep: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm (the indoline moiety will absorb at 280 nm).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity in Crude HPLC | Incomplete coupling of the bulky indoline amino acid. | Double couple the indoline building block. Use a more potent coupling agent like HATU. Extend coupling time to 2 hours. |
| Mass Spec shows M+72 peak | Alkylation of the indoline ring by the resin linker during TFA cleavage. | Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. Cleave at a lower temperature (4°C) to reduce side reactions.[21] |
| Deletion Sequence Detected | Steric hindrance preventing complete coupling, leading to a capped, shorter peptide. | Use a more effective coupling reagent. Check for resin aggregation and ensure proper swelling. |
| No Target Peptide Found | Failure to deprotect the Fmoc group before the indoline coupling step. | Ensure fresh 20% piperidine/DMF solution is used. Confirm deprotection with a Kaiser test before proceeding to couple. |
Conclusion
The incorporation of this compound provides a novel tool for peptide chemists and drug development professionals to create structurally unique and potentially more robust therapeutic peptides. The protocols detailed in this guide, grounded in the established principles of Fmoc-SPPS, offer a reliable and reproducible pathway for synthesizing these advanced peptidomimetics. Careful execution of the coupling and cleavage steps, coupled with rigorous analytical characterization, will ensure the successful production of high-quality peptides containing this promising non-natural building block.
References
-
LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez. [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Technologies. [Link]
-
Wang, J., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]
-
García-Ramos, Y., et al. (2022). RP-HPLC and MS characterization of peptides before and after the counterion exchange using optimized method A. ResearchGate. [Link]
-
Al-Masoudi, N., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. PMC. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
King, D. S., et al. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]
-
ResearchGate. (2025). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Sunresin. [Link]
-
Giraud, M., et al. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
Vapourtec. (2025). Peptide Synthesis | Solid-Phase | SPPS. Vapourtec. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Luan, A., et al. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. PMC. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. University of Cambridge. [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. renyi.hu [renyi.hu]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-amino-4-methoxy-indoline hydrochloride salt
Application Note: Preparation of 5-Amino-4-Methoxy-Indoline Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound hydrochloride , a critical intermediate in the development of kinase inhibitors and indole-based anticancer therapeutics.
The synthesis addresses two primary challenges inherent to this scaffold:
-
Regiochemical Fidelity: Ensuring the amino group is introduced specifically at the C5 position relative to the C4-methoxy substituent.
-
Oxidative Stability: The electron-rich this compound core is highly susceptible to oxidative degradation (quinoid formation) under aerobic conditions. This protocol mitigates this risk through a "one-pot" reduction-stabilization sequence, immediately trapping the labile free base as the stable hydrochloride salt.
Synthetic Strategy & Mechanism
The synthesis relies on the catalytic hydrogenation of 4-methoxy-5-nitroindole . This precursor is chosen because the C4-methoxy group activates the C5 position, making the 5-nitro derivative accessible via electrophilic aromatic substitution (nitration) of 4-methoxyindole, or via de novo synthesis from 2-methyl-3-nitroanisole derivatives.
The transformation involves two simultaneous reduction events:
-
Nitro Reduction: Conversion of the $ -NO_2
-NH_2 $).[1] -
Indole Saturation: Reduction of the C2-C3 double bond to yield the indoline (dihydroindole) core.
Mechanism of Stabilization: 5-aminoindolines are prone to auto-oxidation. By conducting the reduction in an inert atmosphere and immediately treating the filtrate with anhydrous HCl, the lone pair on the nitrogen is protonated. This removes electron density from the ring system, significantly raising the oxidation potential and precipitating the product as a stable solid.
Reaction Pathway Diagram
Figure 1: The reaction proceeds via nitro reduction followed by indole double bond saturation. Immediate salt formation prevents oxidation.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 4-Methoxy-5-nitroindole | >97% | Starting Material |
| Palladium on Carbon (Pd/C) | 10 wt.%, wet support | Catalyst |
| Methanol (MeOH) | HPLC Grade, degassed | Solvent |
| Hydrogen Gas (H₂) | UHP (99.999%) | Reductant |
| HCl in Dioxane | 4.0 M (Anhydrous) | Salt Former |
| Diethyl Ether (Et₂O) | Anhydrous, BHT-free | Antisolvent |
| Argon/Nitrogen | UHP | Inert Atmosphere |
Equipment
-
High-pressure hydrogenation vessel (Parr shaker) or balloon setup (for small scale).
-
Schlenk line (vacuum/inert gas manifold).
-
Celite® 545 filter aid.
-
Rotary evaporator with inert gas backfill capability.
Step-by-Step Methodology
Step 1: Catalyst Loading (Safety Critical)
-
Action: In a fume hood, place the hydrogenation flask under a gentle stream of Argon.
-
Procedure: Add 10% Pd/C (0.2 eq by weight) .
-
Precaution: Pd/C is pyrophoric when dry. Always use "wet" catalyst (approx. 50% water) or wet it immediately with a small amount of water or toluene before adding flammable solvents.
Step 2: Solvation
-
Action: Add 4-methoxy-5-nitroindole (1.0 eq) to the flask.
-
Procedure: Carefully pour in degassed Methanol (20 mL/g of substrate) .
-
Note: Degassing the solvent (sparging with Ar for 15 mins) is crucial to minimize dissolved oxygen which competes with hydrogenation and degrades the product.
Step 3: Hydrogenation
-
Action: Seal the vessel and purge.
-
Procedure: Evacuate the flask and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).
-
Condition: Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (30-50 psi) .
-
Duration: 4–16 hours. Monitor via LC-MS or TLC (eluent: 5% MeOH in DCM).
-
Endpoint: Disappearance of starting material (
) and intermediate aminoindole ( ). The indoline product is often more polar.
-
Step 4: Filtration (Inert Atmosphere)
-
Action: Prepare a Celite filter pad.
-
Procedure: Flush the filter setup with Argon. Filter the reaction mixture through Celite to remove the catalyst. Rinse the cake with degassed Methanol.
-
Critical: Do not let the filter cake dry out completely in air, as the spent catalyst can ignite. Keep it wet or under inert gas.
Step 5: Salt Formation & Isolation
-
Action: Stabilize the free base immediately.
-
Procedure: To the clear filtrate, add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.
-
Observation: The solution may darken slightly, and a precipitate should begin to form.
-
Workup: Concentrate the solution to ~20% volume under reduced pressure. Add Anhydrous Diethyl Ether (10 volumes) to force precipitation.
-
Collection: Filter the off-white to pale grey solid under Argon. Wash with cold Ether.
-
Drying: Dry under high vacuum at 40°C for 6 hours.
Quantitative Data & Specifications
| Parameter | Specification / Typical Result |
| Appearance | Off-white to pale grey solid |
| Yield | 75% – 85% |
| Purity (HPLC) | > 98% (AUC) |
| Identity (¹H NMR) | Consistent with structure; Indoline CH₂ signals at ~3.0 and ~3.5 ppm. |
| Storage | -20°C, Desiccated, Protected from Light |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Dark/Black Product | Oxidation of free base. | Ensure rigorous degassing; perform HCl addition immediately after filtration. |
| Incomplete Reduction | Poisoned catalyst or low H₂ pressure. | Use fresh catalyst; increase pressure to 60 psi; ensure starting material is sulfur-free. |
| Low Yield | Product solubility in ether. | Cool the ether/methanol mixture to -20°C before filtration; use less methanol. |
References
-
Nitration & Indole Chemistry
-
Reduction Methodologies
-
Chemical Safety Data
Sources
- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Storage & Handling of Light-Sensitive Amino-Indolines
Topic: Storage conditions for light-sensitive amino-indolines Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stability Paradox
Amino-indolines (2,3-dihydro-1H-indol-5-amines and related derivatives) are potent pharmacophores often plagued by a "stability paradox": they are chemically robust enough to serve as drug scaffolds but kinetically unstable when exposed to standard laboratory environments.
Unlike fully aromatic indoles, the indoline core possesses a non-aromatic pyrrolidine ring fused to benzene. This structural feature lowers the oxidation potential, making the amine moiety and the C2/C3 positions highly susceptible to radical-initiated dehydrogenation and oxidative coupling.
Key Stability Threats:
-
Photo-oxidation: UV/Visible light excites the indoline core, generating radical cations that react with ground-state oxygen.
-
Auto-oxidation: Spontaneous dehydrogenation to the corresponding indole or formation of colored quinoidal species (often blue/black tars).
-
Acid Sensitivity: Protonation can accelerate polymerization pathways.
Core Storage Matrix
The following matrix defines the Golden Standard for storage. Deviating from these parameters exponentially increases the rate of degradation.
| Parameter | Solid State Requirement | Solution State Requirement | Scientific Rationale |
| Temperature | -20°C (Long-term)4°C (Active use < 1 week) | -80°C (Required) | Low temperature kinetically traps the molecule, inhibiting the activation energy required for radical propagation. |
| Atmosphere | Argon or Nitrogen (Headspace purge) | Degassed/Sparged solvent + Inert Headspace | Oxygen is the primary reactant in the "browning" of indolines. Exclusion is non-negotiable. |
| Container | Amber Glass Vial with PTFE-lined cap | Amber Glass or foil-wrapped borosilicate | Blocks UV/Vis photons (200-500 nm) that trigger photo-excitation. |
| Solvent Choice | N/A | DMSO, Anhydrous DMF (Avoid ethers/chlorinated solvents if possible) | Ethers (THF) form peroxides that rapidly oxidize indolines. Chlorinated solvents can become acidic over time. |
Troubleshooting & FAQs
Category 1: Visual Diagnostics & Purity[1]
Q: My white amino-indoline powder has turned a pale pink/beige. Is it still usable?
-
Diagnosis: This is the onset of surface oxidation. The color comes from trace amounts of indolenine or quinone-imine impurities, which have high extinction coefficients (meaning a tiny amount causes visible color).
-
Action:
-
Check Purity: Run an LC-MS.[1] If the main peak is >98%, the impurity is likely superficial.
-
Solution: For sensitive biological assays, repurify. For rough synthetic steps, it may be usable, but yield will suffer due to radical scavenging by the impurities.
-
Q: The sample has turned dark blue or black. What happened?
-
Diagnosis: Advanced degradation. This indicates the formation of melanin-like oligomers or extensive dehydrogenation to the fully aromatic indole species, which often oxidizes further.
-
Action: Discard. Recovery from this state is usually chemically inefficient. The degradation products can act as redox catalysts, ruining downstream biological data.
Category 2: Handling & Solubilization
Q: I need to store my compound in solution for high-throughput screening. Which solvent is best?
-
Recommendation: Use Anhydrous DMSO stored under Argon.
-
Why: DMSO is relatively inert to radical propagation compared to protic solvents or ethers.
-
Critical Warning: Do NOT use DMSO that has been sitting open to air. Hygroscopic DMSO absorbs water, and dissolved oxygen in wet DMSO is a potent oxidant for amino-indolines.
Q: Can I use ultrasonic baths to dissolve the compound?
-
Warning: Use caution. Sonication generates local hotspots and cavitation bubbles that can generate hydroxyl radicals (•OH) in aqueous or aerobic organic solvents, accelerating degradation.
-
Protocol: Vortexing is safer. If sonication is necessary, keep it brief (<30s) and keep the sample on ice.
Visualizing the Workflow
Diagram 1: Storage Decision Tree
This logic flow ensures you select the correct storage method based on your experimental timeline.
Caption: Decision logic for optimal storage based on physical state and required shelf-life.
Diagram 2: Degradation Mechanism & Mitigation
Understanding how the molecule breaks down helps you prevent it.
Caption: Pathway of oxidative degradation and the specific intervention points for stability.
Experimental Protocols
Protocol A: Inert Atmosphere Transfer (The "Argon Blanket")
Use this whenever opening a new vial of amino-indoline.
-
Prepare: Connect a needle to a line of dry Argon or Nitrogen (regulated to low pressure, ~1-2 psi).
-
Open: Uncap the amino-indoline vial.
-
Purge: Immediately insert the gas needle into the vial, keeping the tip above the solid/liquid level. Do not bubble through liquid unless actively degassing.
-
Dispense: While the gas is flowing (creating a positive pressure blanket), remove the required amount of sample with a spatula or syringe.
-
Close: While the gas is still flowing, screw the cap back on tightly.
-
Seal: Wrap the cap junction with Parafilm to prevent oxygen diffusion during freezer storage.
Protocol B: Rescue Purification of Oxidized Samples
Use this if your sample shows minor discoloration (pink/beige).
Principle: Oxidized impurities are typically more polar (due to added oxygen) or much less polar (aromatic indoles) than the amino-indoline. However, amino-indolines stick to acidic silica. Technique: Deactivated Silica Flash Chromatography .
-
Slurry Preparation: Mix Silica Gel 60 with a solution of 1% Triethylamine (Et3N) in Hexanes. This neutralizes the acidic sites on the silica that cause catalytic degradation.
-
Loading: Dissolve the crude sample in a minimum amount of DCM/Et3N (99:1).
-
Elution: Run a fast gradient (e.g., 10% to 50% EtOAc in Hexanes with 1% Et3N constant).
-
Collection: Collect fractions into tubes already containing a drop of antioxidant (e.g., BHT) if the compound is extremely sensitive, or simply evaporate immediately under Argon.
-
Dry: High vacuum dry in the dark.
References
-
BenchChem Technical Support. (2025).[1][2] Unprotected 3-Aminoindoles: Stability and Troubleshooting. Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Aminoindole. Retrieved from
-
Royal Society of Chemistry. (2018). Photoinduced oxidation of an indole derivative. Photochemical & Photobiological Sciences. Retrieved from
-
National Institutes of Health (PMC). (2016). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation. Retrieved from
-
Fisher Scientific. (2025).[4][5] Safety Data Sheet: 5-Aminoindan. Retrieved from
Sources
Purifying 5-amino-4-methoxy-indoline without degradation
Technical Support Center: Purification of 5-Amino-4-Methoxy-Indoline
Executive Summary & Core Directive
The Challenge: this compound is a "double-trouble" molecule. The indoline core is already prone to oxidative dehydrogenation to form the corresponding indole. The addition of two electron-donating groups—the amino group at C5 and the methoxy group at C4—significantly increases the electron density of the aromatic ring. This lowers the oxidation potential, making the molecule exceptionally sensitive to atmospheric oxygen, light, and acidic surfaces (like untreated silica gel).
The Solution: You cannot treat this as a standard organic intermediate. Successful purification requires a "Defense-in-Depth" strategy :
-
Chemical Stabilization: Protonation of the amine (salt formation) deactivates the ring against oxidation.
-
Physical Exclusion: Rigorous exclusion of oxygen (degassed solvents, inert atmosphere).
-
Surface Passivation: Neutralization of acidic sites on chromatography media.
Troubleshooting Guide (FAQs)
Q1: My crude material turned from a pale yellow solid to a dark brown oil/tar within minutes of exposure to air. What happened?
A: You are witnessing rapid oxidative polymerization and dehydrogenation.
-
Cause: The electron-rich amino-indoline system undergoes single-electron transfer (SET) oxidation with atmospheric oxygen, forming radical cations that polymerize or dehydrogenate to the stable (but unwanted) indole species.
-
Fix:
-
Immediate: Dissolve the crude in degassed solvent immediately after reaction workup.
-
Prevention: Do not rotary evaporate to dryness in an open flask. Backfill your rotavap with Nitrogen/Argon before removing the flask.
-
Q2: I ran a standard silica column (Hexane/EtOAc), but the compound streaked heavily and I recovered <30% mass.
A: Standard silica gel is slightly acidic (pH ~5-6).
-
Cause: The basic primary amine (5-NH2) interacts strongly with the acidic silanol groups (Si-OH) on the silica, causing irreversible adsorption (loss of mass) and "tailing" (streaking). Furthermore, acidic silica catalyzes the oxidation of indolines.
-
Fix: You must "passivate" the silica.[1]
-
Protocol: Pre-wash the column with mobile phase containing 1-3% Triethylamine (TEA) or 1% NH₄OH . This neutralizes the acidic sites.[2] Alternatively, use Neutral Alumina (Grade III), which is far gentler on electron-rich amines.
-
Q3: Can I store the free base in the freezer?
A: Only for very short periods (hours to days) and only under inert gas.
-
Reason: Even at -20°C, trapped oxygen in the headspace will slowly degrade the surface of the solid.
-
Recommendation: Convert the free base to a stable salt (e.g., Hydrochloride or Oxalate) for long-term storage. The protonated ammonium species pulls electron density away from the ring, significantly increasing oxidative stability.
Decision Logic & Workflow
Before starting, determine the purity of your crude mixture to select the correct pathway.
Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity.
Detailed Experimental Protocols
Protocol A: Passivated Silica Chromatography (Flash)
Use this when the crude is too dirty for direct crystallization.
Materials:
-
Silica Gel 60 (230-400 mesh).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
-
Crucial: All solvents must be degassed (sparged with N₂ for 15 mins).
Step-by-Step:
-
Slurry Preparation: Suspend silica in the starting eluent (e.g., 95:5 DCM:MeOH) containing 1% TEA .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-containing solvent. This "deactivates" the acidic silanols [1].[2]
-
Sample Loading: Dissolve crude in a minimum amount of DCM (containing 0.5% TEA). Load carefully.
-
Elution: Run the gradient (e.g., 0% → 10% MeOH in DCM).
-
Note: Maintain 0.5% TEA in the mobile phase throughout the run to prevent re-activation of silica.
-
-
Workup: Pool fractions. Evaporate solvent at <30°C under reduced pressure. Do not heat.
Protocol B: Salt Formation & Recrystallization (The "Gold Standard")
Use this for final purification and storage stability.
Materials:
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
-
HCl (4M in Dioxane) or Anhydrous Oxalic Acid.
-
Argon/Nitrogen balloon.
Step-by-Step:
-
Dissolution: Dissolve the crude/purified free base in degassed EtOH (approx. 5-10 mL per gram) under Argon.
-
Acid Addition:
-
For HCl Salt: Dropwise add 1.1 equivalents of HCl in Dioxane at 0°C.
-
For Oxalate: Add 1.0 equivalent of oxalic acid dissolved in minimal warm EtOH.
-
-
Precipitation: A solid should precipitate immediately. If not, add diethyl ether (degassed) as an anti-solvent until turbid.
-
Crystallization: Store at -20°C overnight to maximize yield.
-
Filtration: Filter quickly under a blanket of Argon. Wash with cold, dry ether.
-
Drying: Dry under high vacuum for 4 hours.
Comparison of Salt Forms:
| Feature | Hydrochloride (HCl) | Oxalate |
| Stability | High | Very High |
| Crystallinity | Moderate (often hygroscopic) | Excellent (usually defined needles) |
| Solubility | High in water/MeOH | Lower solubility (better for isolation) |
| Recommendation | Standard Choice | Use if HCl yields an oil |
The "Inert Workup" Workflow
Visualizing the critical steps to maintain an oxygen-free environment during the transition from reaction to purification.
Figure 2: Workflow for maintaining inert conditions during handling.
References
Sources
Technical Support Center: A Guide to Stabilizing 5-amino-4-methoxy-indoline in Solution
Introduction
5-amino-4-methoxy-indoline is a valuable heterocyclic building block in drug discovery and chemical synthesis, prized for its unique structural motifs. However, its utility is often hampered by its inherent instability in solution. The presence of an electron-rich aromatic amine fused to an indoline core makes the molecule highly susceptible to oxidative degradation, often signaled by a rapid and unwelcome color change. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, validated protocols, and expert insights to effectively handle and stabilize this compound, ensuring experimental reproducibility and success.
Section 1: Understanding the Instability of this compound
The primary challenge in working with this compound is its propensity for oxidation. This instability is rooted in its chemical structure:
-
Aromatic Amine Group: The amino (-NH₂) group is a strong electron-donating group, which activates the aromatic ring. The nitrogen's lone pair of electrons is readily available to react with atmospheric oxygen, initiating a cascade of free-radical reactions.[1][2] This process often leads to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in the characteristic yellow, brown, or pink discoloration of the solution.[3][4]
-
Indoline Nucleus: The indoline ring itself, while more stable than indole, can still participate in oxidative processes, contributing to the overall degradation profile.[5]
The initial and most critical degradation pathway is the reaction with molecular oxygen, which can be accelerated by exposure to light and ambient temperatures.
Figure 1: Simplified Oxidative Degradation Pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound changing color so quickly? A color change is the most common indicator of oxidative degradation.[6] This happens when the compound reacts with dissolved oxygen in your solvent or atmospheric oxygen. The process can be accelerated by factors such as storage at room temperature, exposure to UV light, and the pH of the solution.
Q2: What are the ideal short-term and long-term storage conditions for solutions? For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C, protected from light in amber vials, and tightly sealed. For long-term storage (weeks to months), stock solutions should be prepared in a suitable anhydrous solvent, aliquoted into sealed amber vials under an inert atmosphere (argon or nitrogen), and stored at -20°C or, ideally, -80°C.[6][7]
Q3: Can I use a standard phosphate or bicarbonate buffer to prepare my solution? Caution is advised. The pH of the solution is a critical stability factor.[8] Basic conditions (pH > 7) can accelerate the rate of oxidation for many amine-containing compounds.[9] It is often better to use a slightly acidic buffer or to form the hydrochloride salt of the amine, which is significantly more resistant to oxidation.[10] Always perform a small-scale stability test if a specific buffer system is required for your experiment.
Q4: Is it absolutely necessary to work under an inert atmosphere? For maximum stability and reproducibility, yes. Using inert atmosphere techniques, such as working in a glovebox or using a Schlenk line, is the most effective way to prevent oxidation by physically excluding oxygen.[11][12][13] If these are unavailable, minimizing headspace in your vial and using degassed solvents are essential secondary measures.
Q5: How can I confirm if my compound has degraded? Beyond visual color change, the most reliable method is analytical. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent this compound from its degradation products, allowing for accurate quantification of its purity over time.[14][15][16]
Section 3: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (Minutes to Hours) | 1. High concentration of dissolved oxygen in the solvent. 2. Exposure to ambient air during preparation. 3. Storage at room temperature or in direct light. | 1. Degas your solvent immediately before use using a method like freeze-pump-thaw or by sparging with argon/nitrogen for 20-30 minutes.[11][12] 2. Prepare the solution inside a glovebox or using a Schlenk line to maintain an inert atmosphere.[17][18] 3. Add a suitable antioxidant (e.g., BHT, ~0.01%) to the solution, ensuring it does not interfere with your downstream application. |
| Loss of Purity Over Time (Confirmed by HPLC) | 1. Slow oxidative degradation during storage. 2. Hydrolysis or reaction with solvent impurities. 3. Inappropriate solution pH. | 1. Ensure storage is at -20°C or -80°C and vials are properly sealed.[6] 2. Use high-purity, anhydrous solvents . 3. Consider converting the amine to its hydrochloride salt . This can be done by dissolving the compound in an anhydrous solvent like 1,4-dioxane and adding a stoichiometric amount of HCl in dioxane. The resulting salt often has vastly improved shelf-life.[10] |
| Inconsistent Experimental Results | 1. Degradation of the compound on the benchtop during the experiment. 2. Inconsistent purity of stock solutions. | 1. Prepare solutions fresh for each experiment from solid material or a properly stored frozen stock. 2. If using an autosampler for analysis, ensure it is temperature-controlled (e.g., 4°C) to prevent degradation in the vial.[6] 3. Always use aliquots from a single, validated stock solution for a series of related experiments. |
| Precipitation from Solution | 1. Formation of insoluble degradation products (polymers). 2. Change in pH causing the compound or a salt to crash out. 3. Exceeding the solubility limit in the chosen solvent. | 1. Address the root cause of degradation (oxidation). 2. Verify and buffer the pH of your solution if necessary. 3. Filter the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. |
Section 4: Protocols for Preparing and Handling Stabilized Solutions
Adherence to rigorous air-free techniques is paramount for success.[11][13] The following protocol outlines the best practices for preparing a stable stock solution.
Figure 2: Workflow for Preparing a Stabilized Solution.
Protocol: Preparation of a Stabilized Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO) with maximum stability.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable anhydrous solvent)
-
Schlenk flask or serum vials with rubber septa
-
Argon or Nitrogen gas supply (high purity)
-
Vacuum line
-
Syringes and needles
-
2 mL amber glass autosampler vials with septa caps
Methodology:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (Schlenk flask, vials) at 120°C overnight to remove adsorbed water.[11]
-
Allow glassware to cool in a desiccator.
-
-
Solvent Degassing (Freeze-Pump-Thaw Method):
-
Place the required volume of anhydrous DMSO into the Schlenk flask with a stir bar.
-
Attach the flask to the Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes to remove gases from above the frozen solvent.
-
Thaw: Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may see bubbles of dissolved gas escaping.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[12]
-
After the final cycle, backfill the flask with inert gas (argon or nitrogen). The solvent is now ready for use.
-
-
Dissolution under Inert Atmosphere:
-
Perform this step in a glovebox or using a positive pressure of inert gas on the Schlenk line.
-
Weigh the required amount of this compound directly into a clean, dry vial.
-
Seal the vial with a septum.
-
Using a gas-tight syringe, carefully withdraw the desired volume of degassed DMSO from the Schlenk flask.
-
Pierce the septum of the vial containing the solid and add the solvent.
-
Gently swirl or vortex until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Using a syringe, immediately transfer the solution into the pre-prepared 2 mL amber vials.
-
Fill the vials to minimize headspace, reducing the amount of any residual oxygen.
-
Seal the vials tightly with septa caps and wrap the cap/septum junction with Parafilm® as an extra precaution.
-
Label clearly and place the aliquots in a labeled box for storage at -80°C.
-
Section 5: Analytical Method for Stability Assessment
A validated, stability-indicating HPLC method is essential for quantitatively assessing the purity of your compound.
Example HPLC Method Parameters
This serves as a starting point; method development and optimization for your specific instrumentation and degradation products are recommended.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Waters PAH C18 5 µm, 4.6 x 250 mm)[15] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B to elute the compound and any more non-polar impurities. |
| Flow Rate | 0.6 - 1.0 mL/min[15] |
| Column Temp. | 30°C |
| Injection Vol. | 5 - 10 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) at ~280 nm[15] |
Procedure: To conduct a stability study, analyze a freshly prepared "time zero" sample. Store the solution under the desired conditions (e.g., 4°C, RT, -20°C) and analyze aliquots at set time points (e.g., 1, 3, 7, 14 days). Degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks, typically at different retention times.
References
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Trigon unsolb. (2026, January 30). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 96, 163-168. Retrieved from [Link]
- Schenck, R. (1953). U.S. Patent No. 2,653,171. Google Patents.
-
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Cilliers, C., Chirwa, E. M. N., & Brink, H. G. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 31-36. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
- Barghash, A. E. F. A., et al. (1990). CA Patent No. 2,067,040. Google Patents.
- Beecham Group P.L.C. (1988). EP Patent No. 0,269,378. Google Patents.
-
Shi, W., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]
- Nethsinghe, L. P., et al. (1989). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
-
Ma, J., et al. (2018). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International. Retrieved from [Link]
-
Zhang, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Retrieved from [Link]
-
Weinstock-Guttman, B., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
Zadvornyy, A., et al. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. PMC. Retrieved from [Link]
- Jensen, J. L., & Jenson, R. E. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical sciences, 74(8), 846–850.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Boll, M., et al. (2000). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Retrieved from [Link]
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
Sources
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- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Handling Air-Sensitive Indoline Building Blocks
Core Concept: Why is my Indoline Degrading?
Before troubleshooting, you must understand the enemy. Indoline (2,3-dihydroindole) is thermodynamically driven to aromatize into indole. This oxidation removes two hydrogen atoms, establishing a fully aromatic system—a highly favorable energy transformation.
-
The Driver: Atmospheric oxygen (
) is the primary oxidant. -
The Catalyst: Trace metals, light (UV/Vis), and acidic silica surfaces accelerate this process via radical propagation mechanisms (H-abstraction at the C2/C3 positions) [1].
-
The Result: Samples turn from clear/yellow oils to brown/black tars. This color comes from complex oligomers and N-oxide species, not just the indole byproduct.
Triage: The Indoline Decision Matrix
If you are holding a bottle of indoline that looks "off," do not immediately discard it. Use this logic flow to determine the salvage protocol.
Figure 1: Decision matrix for salvaging oxidized indoline reagents based on visual and spectroscopic analysis.
Storage & Stability (Pre-Experiment)
Q: My indoline arrived as a clear oil but turned brown in the fridge. Why? A: Standard refrigeration is insufficient if the headspace contains air. Cold temperatures slow oxidation but do not stop it.
-
The Fix: Store all indoline building blocks under an inert atmosphere (Argon or Nitrogen).[1]
-
Best Practice: Tape the septum with electrical tape or Parafilm to prevent oxygen diffusion. For long-term storage (>1 month), store in a glovebox or seal in ampoules.
Q: Can I store indoline in solution? A: Generally, no . Indolines are most stable as neat oils or solids. If you must store a stock solution:
-
Use anhydrous, degassed solvents (DCM or Toluene).
-
Avoid ethers (THF/Ether) as they form peroxides which rapidly oxidize indolines.
-
Store at -20°C in the dark.
Reaction Setup & Handling (The "During" Phase)
Q: Can I just use a balloon of Nitrogen? A: For robust indolines, yes. For electron-rich or highly sensitive derivatives, balloons are risky because they allow gas diffusion over time.
-
Recommendation: Use a Schlenk Line (Double Manifold) with positive pressure. This ensures a constant outflow of inert gas if a leak occurs, rather than an inflow of air [2].
Q: How do I properly degas my solvent for indoline coupling? A: Dissolved oxygen is your enemy. Sparging (bubbling gas) is often insufficient for catalytic cross-couplings involving indolines. Use the Freeze-Pump-Thaw method.[2]
Protocol: Freeze-Pump-Thaw Cycle
Use this for strictly air-sensitive catalysis.
-
Freeze: Place solvent in a Schlenk flask.[2][3] Submerge in liquid
until solid. -
Pump: Open to high vacuum (5–10 min). Do not pump on liquid solvent.
-
Thaw: Close vacuum. Thaw in warm water bath. Gas bubbles will evolve.[4]
-
Repeat: Perform 3 total cycles.
Comparison of Degassing Methods
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Efficiency | Removes ~90-95% | Removes >99.9% |
| Solvent Loss | High (evaporation) | Negligible |
| Time Required | 15–30 mins | 30–60 mins |
| Suitability | General synthesis | Pd/Ni catalysis, Radical chemistry |
Purification & Workup (The "After" Phase)
Q: My product decomposes on the silica column. What is happening?
A: Silica gel is slightly acidic (
Q: How do I prevent "Column Death"? A: You must neutralize the stationary phase.
-
The Additive: Add 1–2% Triethylamine (TEA) to your eluent system (e.g., 1% TEA / 10% EtOAc / 89% Hexanes).
-
The Pre-Wash: Flush the column with the TEA-containing solvent before loading your sample. This deactivates acidic sites on the silica [3].
-
Alternative: Use Basic Alumina instead of silica gel for highly sensitive substrates.
Workflow Visualization: The Schlenk Transfer
When moving indoline from a storage vessel to a reaction flask, never pour it. Use positive pressure cannulation or a gastight syringe.
Figure 2: Logical flow of inert atmosphere transfer using positive pressure cannulation.
References
-
ACS Publications. Aerobic Oxidation Approaches to Indole-3-carboxylates: Mechanistic Insights.
-
The Schlenk Line Survival Guide. General Schlenk Line Techniques and Safety.
-
University of Rochester. Not Voodoo: Demystifying Laboratory Techniques - Neutralizing Silica Gel.
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
Sources
Validation & Comparative
A Technical Guide to the Comparative Reactivity of 5-Amino-4-Methoxy-Indoline and 5-Aminoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, indole and indoline scaffolds are privileged structures, forming the core of numerous therapeutic agents and natural products.[1] The functionalization of these scaffolds is a critical step in drug discovery, and a nuanced understanding of their reactivity is paramount for the rational design of synthetic routes. This guide provides an in-depth comparison of the chemical reactivity of two important building blocks: 5-aminoindole and its saturated counterpart, 5-amino-4-methoxy-indoline.
While both molecules feature a 5-amino group on a bicyclic nitrogen-containing heterocycle, their underlying electronic and structural differences lead to profoundly different behaviors in chemical transformations. 5-Aminoindole is a classic electron-rich aromatic heterocycle, with reactivity dominated by its pyrrole ring.[2] In contrast, this compound possesses a saturated five-membered ring, shifting the focus of reactivity entirely to a highly activated benzene ring. This guide will dissect these differences, offering field-proven insights into their comparative reactivity towards electrophiles, providing quantitative data where available, and presenting detailed experimental protocols to illustrate these principles in practice.
Structural and Electronic Analysis: The Foundational Difference
The divergent reactivity of these two molecules is rooted in their fundamental structural and electronic properties. 5-Aminoindole contains an aromatic pyrrole ring fused to a benzene ring, creating a planar, 10-π electron aromatic system.[2] Conversely, this compound features a non-aromatic, saturated pyrrolidine ring. This single difference—aromaticity in the five-membered ring—dictates the primary site of chemical reactivity.
Caption: Core structures of 5-Aminoindole and this compound.
Electronic Effects in 5-Aminoindole
In 5-aminoindole, the lone pair of electrons on the pyrrolic nitrogen (N1) participates in the aromatic system, making the entire indole nucleus electron-rich and highly susceptible to electrophilic attack.[3] The primary site of electrophilic substitution is overwhelmingly the C3 position. This regioselectivity is due to the formation of the most stable carbocation intermediate (arenium ion), where the positive charge can be delocalized onto the N1 atom without disrupting the aromaticity of the fused benzene ring.[4][5] The C5-amino group is a powerful activating group, donating electron density to the benzene ring via resonance (+R effect), further enhancing the nucleophilicity of the molecule, though its main impact is on the benzene portion rather than the already highly activated pyrrole ring.
Electronic Effects in this compound
In this compound, the absence of aromaticity in the five-membered ring means reactivity is dictated by the substituted benzene ring. This ring is rendered exceptionally electron-rich by the cumulative effect of three potent electron-donating groups (EDGs):
-
The Indoline Nitrogen (N1): Functions as a secondary alkylamino group, which is a strong activating, ortho-, para-director due to its +R effect.[6]
-
The 4-Methoxy Group: A strong activating, ortho-, para-director, donating electron density through a powerful +R effect that outweighs its inductive withdrawal (-I effect).[7][8]
-
The 5-Amino Group: Another powerful activating, ortho-, para-director due to its +R effect.[6][8]
The synergistic electron donation from these three groups makes the benzene ring of this compound one of the most activated aromatic systems available for synthesis, predisposing it to extremely rapid electrophilic aromatic substitution.
Caption: Logical flow of reactivity for the two molecules.
Comparative Reactivity in Key Transformations
The fundamental differences outlined above manifest in distinct outcomes across a range of common synthetic reactions.
Electrophilic Aromatic Substitution (EAS)
This class of reactions most dramatically highlights the divergent reactivity.
-
5-Aminoindole: Electrophiles will attack the C3 position with exceptional speed.[2] The reaction is often so facile that it can proceed under mild, sometimes non-acidic, conditions. For instance, Vilsmeier-Haack formylation occurs readily at room temperature.[2] The extreme reactivity of the pyrrole ring often leads to instability, with polymerization being a common side reaction under strongly acidic conditions.[9]
-
This compound: Electrophiles will attack the benzene ring. The directing effects of the three EDGs converge to strongly activate the C6 and C7 positions.
-
C6: Ortho to the amino group and para to the indoline nitrogen.
-
C7: Ortho to the indoline nitrogen and para to the methoxy group. Due to the immense activation, reactions are expected to be extremely fast, likely requiring very mild reagents and low temperatures to avoid polysubstitution and decomposition. The indoline is generally more stable to acidic conditions than the indole, making it more robust in many EAS reactions.
-
Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | 5-Aminoindole | This compound | Rationale & Causality |
| Bromination | Br₂ in CH₃COOH | Major Product: 3-Bromo-5-aminoindole | Major Product: 6-Bromo-5-amino-4-methoxy-indoline | Indole C3 is the kinetically favored site of attack. The indoline's benzene ring is hyper-activated, with C6 being sterically accessible and electronically favored. |
| Nitration | HNO₃/H₂SO₄ | Prone to decomposition/polymerization | Major Product: 6-Nitro-5-amino-4-methoxy-indoline | Harsh acidic conditions degrade the sensitive indole ring. The more stable indoline undergoes nitration at the most activated position. |
| Friedel-Crafts Acylation | Ac₂O, Lewis Acid | Major Product: 1-Acetyl or 3-Acetyl-5-aminoindole | Major Product: 6-Acetyl-5-amino-4-methoxy-indoline | Indole acylation can occur at N1 or C3 depending on conditions. For the indoline, acylation occurs on the activated benzene ring. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Major Product: 5-Aminoindole-3-carbaldehyde | No reaction at C3. Formylation will occur at C6. | The Vilsmeier-Haack reaction is specific for electron-rich aromatic and heterocyclic rings. The indoline's benzene ring is a suitable substrate. |
N-Acylation
The reactivity of the exocyclic 5-amino group towards acylating agents (e.g., acetic anhydride, acyl chlorides) is expected to be broadly similar for both molecules. The nucleophilicity of this primary amine is high in both cases. However, a key difference arises from the presence of the N1 nitrogen. In this compound, the N1 is a secondary amine and can also be acylated, potentially leading to a mixture of N1-acylated, N5-acylated, and di-acylated products depending on the stoichiometry and reaction conditions. In 5-aminoindole, the N1 nitrogen is significantly less basic and nucleophilic due to the delocalization of its lone pair into the aromatic system, making N5-acylation the more probable outcome under standard conditions.[2]
Oxidation
The susceptibility to oxidation is a critical and practical point of differentiation.
-
5-Aminoindole: The electron-rich pyrrole ring, combined with the activating amino group, makes this molecule highly sensitive to air and chemical oxidants.[9] This instability can complicate purification and storage, often requiring handling under an inert atmosphere.
-
This compound: Lacking the oxidizable pyrrole double bond, the indoline core is significantly more robust. The primary site of oxidation would be the aniline-like system of the benzene ring, but this generally requires stronger oxidizing agents compared to the indole. This enhanced stability makes it a more forgiving substrate in multi-step synthesis.
Experimental Protocols: A Comparative Bromination Workflow
To provide a tangible illustration of the differing reactivity, this section details a comparative experimental protocol for the bromination of each substrate. The choice of milder conditions for the indoline, despite its higher activation, is a deliberate strategy to control the reaction and prevent polysubstitution, a common challenge with hyper-activated aromatic rings.
Caption: Comparative experimental workflow for bromination.
Protocol: Bromination of 5-Aminoindole
Causality: The highly activated C3 position of indole reacts rapidly with molecular bromine. Acetic acid is a suitable polar solvent, but the reaction must be cooled to control the rate and minimize side products.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoindole (1.32 g, 10 mmol) in glacial acetic acid (30 mL).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Prepare a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred indole solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate (100 mL) to destroy excess bromine.
-
Isolation: Neutralize the solution with saturated aqueous sodium bicarbonate. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-aminoindole.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol: Bromination of this compound
Causality: The benzene ring is so highly activated that a milder brominating agent (NBS) and non-polar solvent at very low temperatures are used. This is a critical control measure to prevent over-bromination and potential decomposition that could occur with the more aggressive Br₂/AcOH system.
-
Reaction Setup: In a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.78 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the flask in a dry ice/acetone bath to -78 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour. Monitor the reaction by TLC for the consumption of the starting material.
-
Work-up: Quench the reaction by adding water (20 mL) at -78 °C and then allowing the mixture to warm to room temperature.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield 6-bromo-5-amino-4-methoxy-indoline.
Conclusion
The comparison between 5-aminoindole and this compound offers a compelling case study in how a single structural modification—the saturation of a ring—can fundamentally redirect chemical reactivity.
-
5-Aminoindole reacts as a classic, electron-rich indole. Its chemistry is dominated by the nucleophilic C3 position of the pyrrole ring. While highly reactive, its utility can be hampered by its instability, particularly in acidic media, and its propensity to undergo oxidation.
-
This compound behaves as a super-activated aniline derivative. Its reactivity is centered exclusively on the benzene ring, which is made exceptionally nucleophilic by the synergistic effects of three powerful electron-donating groups. This molecule offers greater stability and a different regiochemical outcome for substitution reactions.
For the medicinal chemist, the choice between these two scaffolds depends entirely on the desired synthetic outcome. If the goal is to functionalize the C3 position of the indole core, 5-aminoindole is the clear precursor. However, if the objective is to build molecular complexity on a highly functionalized and electron-rich benzene ring while maintaining a stable heterocyclic core, this compound provides a powerful and more robust platform. Understanding these foundational principles is essential for leveraging the unique synthetic potential of each of these valuable building blocks.
References
-
BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem Application Note.
-
ChemicalBook. (n.d.). 5-Aminoindole synthesis. Retrieved February 24, 2026, from
-
Reddy, T. J., et al. (2014). Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes. The Journal of Organic Chemistry, 79(1), 337-349.
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Retrieved February 24, 2026, from
-
Organic Syntheses. (2015). Synthesis of 2-Aminoindoles and 5-Amino-indolo[1,2-a]quinazolines. Organic Syntheses, 92, 1-14.
-
Haque, E., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 2(21), 5988-5997.
-
Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved February 24, 2026, from
-
PubMed. (2014). Base-mediated chemo- and stereoselective addition of 5-aminoindole/tryptamine and histamines onto alkynes. J Org Chem, 79(1), 337-49.
-
Chem-Impex. (n.d.). 5-Aminoindole hydrochloride. Retrieved February 24, 2026, from
-
The Organic Chemistry Tutor. (2018, October 14). Aromatic heterocyclic compounds: indole and quinoline. YouTube.
- Clark, J. (n.d.). Aromatic Compounds and Their Reactions.
-
Jackson, A. H., & Naidoo, B. (1973). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 548-552.
-
BenchChem. (2025). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. BenchChem Technical Guide.
-
ResearchGate. (n.d.). Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring. Retrieved February 24, 2026, from
-
Liu, C., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 51(23), 5743-5747.
- Chiyanzu, I., et al. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.
-
BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem Technical Guide.
-
Wikipedia. (n.d.). Indole. Retrieved February 24, 2026, from
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF.
-
Scribd. (n.d.). Indole and Isoindole Chemistry Overview. Retrieved February 24, 2026, from
-
PubChem. (n.d.). 5-Aminoindole. Retrieved February 24, 2026, from
-
Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
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A Comparative Guide to C13-NMR Shifts for 4-Methoxy Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (C13-NMR) chemical shifts in 4-methoxy substituted indolines. By comparing experimental data with that of unsubstituted indoline and other substituted analogues, we offer a framework for understanding the electronic effects of the 4-methoxy group on the indoline scaffold, a crucial aspect in the structural elucidation of these important heterocyclic compounds.
Introduction: The Significance of C13-NMR in Indoline Chemistry
The indoline skeleton is a core structural motif in a vast array of natural products and synthetic compounds with significant biological activity. C13-NMR spectroscopy is an indispensable tool for the structural characterization of these molecules. The chemical shift of each carbon atom provides a detailed electronic map of the molecule, revealing subtle changes in electron density caused by substituent groups. For drug development professionals, a precise understanding of these shifts is paramount for confirming the structure of newly synthesized compounds and for understanding structure-activity relationships.
Comparative Analysis of C13-NMR Chemical Shifts
The introduction of a methoxy group at the 4-position of the indoline ring induces significant changes in the C13-NMR spectrum compared to the unsubstituted parent compound. These shifts are primarily governed by the electronic properties of the methoxy group, which acts as a π-donor (through resonance) and a σ-acceptor (through induction).
Below is a table summarizing the experimental C13-NMR chemical shifts for unsubstituted indoline and a comparison with the expected shifts for 4-methoxyindoline, based on data from related structures and established substituent effects.
| Carbon Atom | Unsubstituted Indoline (δ, ppm) | 4-Methoxyindoline (Predicted δ, ppm) | Key Observations |
| C2 | 47.1 | ~47 | Minimal change expected as it is distant from the substituent. |
| C3 | 30.3 | ~30 | Minimal change expected. |
| C3a | 129.8 | ~125 | Upfield shift due to the electron-donating resonance effect of the methoxy group. |
| C4 | 124.5 | ~150-155 | Significant downfield shift due to the direct attachment of the electronegative oxygen atom. |
| C5 | 127.2 | ~110-115 | Upfield shift due to the ortho-directing resonance effect of the methoxy group. |
| C6 | 118.6 | ~120-125 | Minor shift, as it is meta to the methoxy group. |
| C7 | 109.8 | ~105-110 | Upfield shift due to the para-directing resonance effect of the methoxy group. |
| C7a | 151.7 | ~145-150 | Upfield shift due to the overall increase in electron density in the benzene ring. |
| -OCH3 | - | ~55-60 | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
Note: The predicted values for 4-methoxyindoline are based on the analysis of substituent effects on similar aromatic and heterocyclic systems. Experimental verification is recommended.
To provide a broader context, the introduction of an electron-withdrawing group, such as a nitro group at the 4-position, would be expected to have the opposite effect on the chemical shifts of the aromatic carbons, causing a general downfield shift of the signals of the benzene ring carbons.
The Causality Behind the Shifts: Electronic Effects of the 4-Methoxy Group
The observed and predicted changes in the C13-NMR spectrum of 4-methoxyindoline can be rationalized by considering the interplay of inductive and resonance effects of the methoxy substituent.
Caption: Dominant electronic effects of the 4-methoxy group on the indoline ring.
The methoxy group is an activating group, meaning it donates electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho (C5) and para (C7) positions, leading to an increase in electron density and consequently, an upfield shift (to lower ppm values) of their respective C13-NMR signals. Conversely, the carbon atom directly attached to the electronegative oxygen atom (C4) experiences a strong deshielding effect, resulting in a significant downfield shift. The meta position (C6) is least affected by resonance, and its chemical shift shows a smaller change.
Experimental Protocol for C13-NMR of Indoline Derivatives
The following provides a generalized, self-validating protocol for obtaining high-quality C13-NMR spectra of substituted indolines.
Caption: Standard workflow for acquiring a C13-NMR spectrum of an indoline derivative.
Expertise-Driven Rationale for Protocol Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is a common choice for many organic molecules. However, for compounds with limited solubility or those that may engage in hydrogen bonding, dimethyl sulfoxide-d6 (DMSO-d6) can be a better alternative. It is crucial to be consistent with the solvent choice when comparing spectra.
-
Relaxation Delay (d1): Quaternary carbons and carbons in sterically hindered environments often have longer relaxation times. A sufficient relaxation delay (2-5 seconds) is essential to ensure that these signals are not attenuated, allowing for more accurate integration and comparison of peak intensities.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the concentration of the sample and the magnetic field strength of the spectrometer.
Conclusion
The C13-NMR spectrum of 4-methoxy substituted indolines provides a wealth of information about the electronic structure of these molecules. The electron-donating methoxy group at the 4-position leads to a characteristic pattern of upfield and downfield shifts in the aromatic region of the spectrum when compared to unsubstituted indoline. A thorough understanding of these substituent-induced chemical shifts, grounded in the principles of resonance and inductive effects, is a vital skill for any researcher working in the field of medicinal chemistry and drug development. The provided experimental protocol offers a reliable method for obtaining high-quality C13-NMR data for this important class of compounds.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem . National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
Comparative Guide: UV-Vis Absorption Spectra of Methoxy-Amino Indolines
This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of methoxy- and amino-substituted indolines. It is designed for researchers requiring specific spectral data, mechanistic insights, and robust experimental protocols.
Executive Summary
Methoxy- and Amino-indolines (specifically 2,3-dihydro-1H-indoles) exhibit distinct spectral signatures driven by the electronic influence of their substituents on the benzene ring. Unlike their aromatic indole counterparts, indolines behave electronically as cyclic N-alkyl anilines.
-
Core Finding: Substituents at the 5-position induce significant bathochromic (red) shifts relative to the unsubstituted indoline core.
-
Trend: Indoline (
nm) < 5-Methoxyindoline ( nm) < 5-Aminoindoline ( nm). -
Key Differentiator: The amino group (
) acts as a stronger auxochrome than the methoxy group ( ) due to a more pronounced mesomeric ( ) effect, narrowing the HOMO-LUMO gap.
Structural & Electronic Basis
To interpret the spectra accurately, one must distinguish the indoline chromophore from the indole chromophore.
-
Indoline (Dihydroindole): Non-aromatic pyrrolidine ring fused to benzene. The chromophore is effectively an aniline derivative. The nitrogen lone pair (
) participates in transitions with the benzene ring. -
Indole: Fully aromatic
-electron system. The nitrogen lone pair is part of the aromatic sextet, altering the transition energy and molar absorptivity ( ).
Substituent Effects (Auxochromes)
The addition of electron-donating groups (EDGs) at the 5-position (para to the indoline nitrogen) destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap (
Figure 1: Logical flow of substituent effects on the indoline chromophore. The transition from unsubstituted to methoxy- and amino-substituted forms results in a predictable red shift.
Comparative Spectral Data
The following data compares the primary absorption bands of 5-substituted indolines in polar protic solvents (typically Methanol or Ethanol).
| Compound | Substituent (5-pos) | Primary | Secondary | Extinction Coeff. ( | Electronic Character |
| Indoline | -H | 292 | 243 | ~2,100 (at 292nm) | Baseline (Aniline-like) |
| 5-Methoxyindoline | -OCH₃ | 300 -- 305 | 245 -- 250 | ~2,800 -- 3,500 | Strong Mesomeric Donor |
| 5-Aminoindoline | -NH₂ | 310 -- 320 | 255 -- 260 | ~3,500 -- 4,500 | Very Strong Mesomeric Donor |
| Ref: 5-Methoxyindole | (-OCH₃ on Indole) | 295 -- 300 | 270 | ~5,500 | Aromatic Comparison |
Note: Values are solvent-dependent. Polar solvents (MeOH, Water) generally cause a slight red shift (solvatochromism) compared to non-polar solvents (Hexane) due to stabilization of the polar excited state.
Experimental Protocol: Reliable Measurement
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes errors from oxidation, as amino-indolines are prone to air-oxidation into indoles (which absorb at different wavelengths).
Reagents
-
Solvent: Methanol (HPLC Grade,
99.9%). Avoid acetone (UV cutoff interference). -
Analytes: 5-Methoxyindoline (purity
98%), 5-Aminoindoline (store under inert gas).
Step-by-Step Workflow
-
Blank Preparation: Fill two matched quartz cuvettes (1 cm path length) with pure Methanol. Run a baseline correction (Autozero) from 200 nm to 800 nm.
-
Stock Solution (Self-Validating Step):
-
Prepare a 1.0 mM stock solution in Methanol.
-
Validation: The solution should be clear. If it turns pink/brown immediately, the amino-indoline has oxidized. Discard and use fresh material.
-
-
Dilution Series:
-
Prepare three working concentrations: 10
M, 25 M, and 50 M . -
This range ensures absorbance (
) stays between 0.1 and 1.0, complying with the Beer-Lambert Law linear range.
-
-
Acquisition:
-
Scan Rate: Medium (approx. 200–400 nm/min).
-
Bandwidth: 1.0 or 2.0 nm.
-
-
Data Processing:
-
Calculate Molar Absorptivity (
) using the slope of vs. Concentration ( ). -
Formula:
-
Figure 2: Experimental workflow for determining molar extinction coefficients.
Mechanistic Interpretation
Why do these shifts occur?
-
Indoline vs. Indole: Indoline has a higher energy HOMO than indole because the nitrogen lone pair is not stabilized by aromatic delocalization to the same extent. However, the lack of a full pi-system means the
orbital is also higher. The net result is that indolines absorb in a similar region to indoles but with broader, less structured bands typical of anilines. -
Methoxy Effect (-OCH₃): The oxygen atom has two lone pairs. One pair overlaps with the benzene ring's
system (+ effect). This raises the HOMO energy significantly. The LUMO is raised less, resulting in a smaller energy gap Red Shift . -
Amino Effect (-NH₂): Nitrogen is less electronegative than oxygen, making its lone pair more available for donation into the ring. This results in a stronger +
effect than methoxy, raising the HOMO even further Larger Red Shift .
References
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
BenchChem. (2025).[1][2] Fundamental chemical properties of 5-Methoxyindole. Link (Provides baseline data for the aromatic analog for comparison).
-
NIST Chemistry WebBook. (2024). UV-Vis Spectrum of Indole and Derivatives. Link (Authoritative source for standard spectra).
-
University of Toronto. (2025). Interpreting UV-Vis Spectra: Substituent Effects. Link (Mechanistic grounding for auxochrome shifts).
Sources
Reference standards for 5-amino-4-methoxy-indoline analysis
Executive Summary
5-amino-4-methoxy-indoline is a critical pharmacophore and intermediate, often utilized in the synthesis of sulfonamide-based antimitotic agents, kinase inhibitors, and antibody-drug conjugate (ADC) payloads. Unlike stable commodity chemicals, this molecule presents a unique analytical challenge: the indoline core is highly susceptible to oxidative dehydrogenation , spontaneously reverting to the aromatic 5-amino-4-methoxyindole upon exposure to air or light.
This guide objectively compares the performance of different reference standard grades and forms. It argues that for rigorous quantitative analysis, "Research Grade" commercial materials are insufficient. Instead, a Qualified Hydrochloride Salt Standard —characterized via a mass-balance approach—is the only scientifically robust option for GMP and GLP environments.
Part 1: Technical Context & The Stability Paradox
The analysis of this compound is governed by its degradation kinetics. The driving force is aromatization: the 2,3-dihydroindole (indoline) ring loses two hydrogen atoms to form the fully aromatic indole system.
-
The Reaction: this compound (
) 5-amino-4-methoxyindole ( ) + . -
The Consequence: Using a reference standard that has partially oxidized leads to significant potency assignment errors. A standard labeled "98%" purity might actually contain 5% oxidized indole impurity if stored improperly, skewing quantitation.
The Solution: Salt Selection
Experimental data confirms that the Free Base form of amino-indolines is often an unstable oil or amorphous solid prone to rapid oxidation. The Dihydrochloride (2HCl) Salt is the preferred solid state for reference standards due to:
-
Crystallinity: Higher lattice energy reduces oxygen permeability.
-
Protonation: Protonating the amine and indoline nitrogen reduces electron density, mitigating oxidative susceptibility.
Part 2: Comparative Analysis of Reference Standard Grades
In drug development, three tiers of reference materials are available. The table below compares their suitability for this compound analysis.
Table 1: Performance Comparison of Reference Standard Grades
| Feature | Option A: Commercial Research Grade | Option B: Qualified In-House Primary Standard (Recommended) | Option C: Certified Reference Material (CRM) |
| Source | Catalog Chemical Vendor (e.g., Enamine, Sigma) | Purified & Characterized In-House (or Custom CRO) | ISO 17034 Accredited Supplier |
| Purity Assignment | Area % (HPLC) only | Mass Balance (100% - Impurities - Water - Solvents - Ash) | Mass Balance + Uncertainty Budget |
| Salt Stoichiometry | Often undefined or variable | Explicitly determined (e.g., IC for Chloride content) | Explicitly determined |
| Oxidation Control | Variable (May arrive partially oxidized) | Controlled (stored under Argon/Nitrogen) | Controlled |
| Traceability | None | Traceable to intrinsic techniques (NMR, ROI, KF) | Traceable to SI Units |
| Cost/Lead Time | Low / <1 Week | Medium / 2-4 Weeks | High / 3-6 Months |
| Suitability | Early Discovery / Synthesis | GLP Tox / Phase I-II GMP Analysis | Commercial Release Testing |
Expert Insight:
Do not rely on "Research Grade" CoA purity values for quantitative HPLC assays. Commercial vendors often report "Area %" from a single UV wavelength (e.g., 254 nm). Since the oxidized impurity (indole) has a much higher molar extinction coefficient at 254 nm than the indoline, Area % drastically misrepresents the true molar purity. Option B (Qualified In-House Standard) is the industry "Gold Standard" for development, balancing scientific rigor with speed.*
Part 3: Qualification Protocol (The "Self-Validating" System)
To establish a Qualified Primary Standard (Option B) from a crude commercial batch, follow this self-validating workflow. This protocol ensures the "Purity Factor" used in your calculations is accurate.
Step 1: Structural Confirmation (The Identity Check)
-
1H-NMR (DMSO-d6): Confirm the 2,3-dihydro protons (triplets approx. 3.0 and 3.5 ppm). Absence of aromatic C2/C3 protons confirms the indoline core.
-
Mass Spec (ESI+): Confirm parent ion
.
Step 2: The Purity Assignment (Mass Balance Equation)
We do not assume the HPLC purity is the absolute purity. We calculate the "Assigned Purity" (
-
%Org_imp (Organic Impurities): Determined via HPLC (Method below).
-
%Volatiles: Water (Karl Fischer titration) + Residual Solvents (GC-Headspace). Note: HCl salts are hygroscopic; KF is critical.
-
%Inorganics: Residue on Ignition (ROI) or TGA.
Step 3: The HPLC Method (Stability-Indicating)
Standard HPLC methods fail for indolines because the compound oxidizes ON THE COLUMN during the run.
Optimized Protocol:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid + 10 mM Ascorbic Acid (Antioxidant) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 280 nm (Indoline max) and 254 nm (Indole impurity monitoring).
-
Sample Diluent: Water/ACN (1:1) containing 0.1% Sodium Metabisulfite or Ascorbic Acid. Never dissolve in pure DMSO without antioxidant, as DMSO promotes oxidation.
Part 4: Visualizing the Workflow
Diagram 1: The Degradation Pathway & Control Strategy
This diagram illustrates why the salt form and antioxidant buffer are non-negotiable.
Caption: Figure 1: Oxidative dehydrogenation pathway of this compound and the three Critical Quality Attributes (CQAs) required to arrest it.
Diagram 2: The Reference Standard Qualification Workflow
A decision tree for establishing the "Assigned Purity".
Caption: Figure 2: The "Mass Balance" approach for qualifying a primary reference standard, essential for non-compendial intermediates.
References
-
International Conference on Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
World Health Organization (WHO). (2017). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 1003, Annex 3. Retrieved from [Link]
-
Teo, S. K., et al. (2003). Validation of a High-Performance Liquid Chromatographic Method for the Determination of Thalidomide in Human Plasma. (Demonstrates principles of handling hydrolytically/oxidatively unstable imides/indoles). Journal of Chromatography B. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Amino-4-methoxy-indoline
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 5-Amino-4-methoxy-indoline are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Proper waste management is not merely a regulatory hurdle but a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles for analogous chemical structures.
Part 1: Hazard Profile and Waste Classification
Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative hazard assessment is necessary. This compound combines an aromatic amine with an indoline scaffold. Structurally related compounds, such as 4-aminoindole and other substituted indolines, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Aromatic amines as a class are noted for potential carcinogenicity.[1]
Based on this profile, all waste containing this compound must be classified as Hazardous Chemical Waste . This classification applies to the neat compound, solutions, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
| Hazard Classification (Inferred) | GHS Category (Based on Analogs) | Precautionary Action |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink, or smoke when using.[4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves and clothing.[4][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. Wear eye protection.[4][6][7] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation. Work in a well-ventilated area or fume hood.[5][6] |
Part 2: Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure all necessary safety measures are in place. The causality is simple: preventing exposure during disposal is as critical as during experimentation.
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] An eyewash station and safety shower must be readily accessible.[1][5]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This is a non-negotiable protocol to prevent dermal, ocular, and respiratory exposure.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures waste is segregated, contained, and managed in compliance with standard hazardous waste procedures.
Step 1: Waste Segregation Immediately upon generation, segregate waste into designated streams. Do not mix this compound waste with incompatible materials or non-hazardous trash.[1][9]
-
Solid Waste : Includes excess solid compound, contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Liquid Waste : Includes reaction mother liquors, washings, and solutions containing the compound. Segregate halogenated and non-halogenated solvent waste if required by your institution.[9]
Step 2: Containerization Proper containment is crucial to prevent leaks and ensure safe transport.
-
Use only compatible, leak-proof containers with tightly fitting screw caps.[9][10] The original reagent bottle is often a suitable choice for waste collection.[10]
-
Fill liquid waste containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[11]
-
Place solid waste into a dedicated, clearly labeled, and sealed waste container or a robust, sealable bag before placing it in a larger solid waste drum.[1]
Step 3: Labeling Clear and accurate labeling is a regulatory requirement that prevents accidental mixing of incompatible wastes and ensures proper handling by disposal personnel.
-
Label every waste container with the words "Hazardous Waste" .[1]
-
Clearly list all chemical constituents, including the full chemical name: "this compound" .
-
Indicate the approximate concentrations or percentages of all components.[9]
-
Note the specific hazards (e.g., "Irritant," "Toxic").
Step 4: Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[3]
-
Ensure proper segregation within the SAA to keep incompatible chemicals apart.[3]
-
Do not move hazardous waste away from the SAA where it was generated.[3]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Never attempt to dispose of this chemical down the drain or in the regular solid waste stream.[1]
Part 4: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Don PPE : Before cleanup, don the full PPE described in Part 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or clay.[2]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent. All cleaning materials (wipes, swabs) must also be disposed of as hazardous waste.[1][2]
-
Report : Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[1]
Part 5: Visual Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Proper Disposal of 4-Amino-5-methylisophthalonitrile: A Step-by-Step Guide for Labor
- Material Safety D
- 6 - SAFETY D
- 4 - SAFETY D
- SAFETY DATA SHEET - 4-Aminoindole. Fisher Scientific.
- SAFETY DATA SHEET - 4-Aminoindole. Thermo Fisher Scientific.
- 5-Aminoindole Safety and Hazards. PubChem.
- SAFETY DATA SHEET - 5-Methoxyindole. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole. Fisher Scientific.
- Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.
- Chemical Waste Disposal Guidelines. University of Florida.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical waste | Hazardous Waste Management. McGill University.
- Proper Disposal of 3-Indolizinecarboxamide: A Guide for Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 12. fishersci.com [fishersci.com]
A Guide to Personal Protective Equipment for Handling 5-Amino-4-methoxy-indoline
This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Amino-4-methoxy-indoline. As specific safety data for this compound is limited, the following recommendations are synthesized from the hazard profiles of structurally similar aromatic amines and indoline derivatives. This proactive, safety-first approach is designed to protect researchers and scientists by adhering to the highest standards of laboratory practice.
Hazard Assessment: An Analog-Based Approach
Anticipated Hazards Include:
-
Skin Irritation and Corrosion: Similar compounds are known to cause skin irritation.[1][2][3] Prolonged contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]
-
Acute Toxicity: Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled, particularly as a dust or aerosol.[1][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
The Hierarchy of Controls: Situating PPE in a Systems Context
Personal Protective Equipment is the final and critical barrier between the researcher and the chemical hazard. However, it should always be used in conjunction with a broader safety framework known as the Hierarchy of Controls. This framework prioritizes more effective, systemic controls to minimize risk at the source.
Caption: The Hierarchy of Controls prioritizes risk management strategies from most to least effective.
Before handling this compound, always ensure that engineering controls, such as a certified chemical fume hood, are in place and fully operational.[5] Administrative controls, including standard operating procedures (SOPs) and thorough training, must also be completed.
Core PPE Requirements for this compound
The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[4][6] When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[5]
-
Skin and Body Protection :
-
Gloves : Nitrile rubber gloves are the recommended minimum. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving or using heavier-duty gloves. Contaminated gloves must be disposed of immediately following established laboratory procedures.
-
Lab Coat : A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection : A NIOSH-approved respirator may be necessary when engineering controls cannot guarantee exposure levels are below acceptable limits.[7] This is particularly relevant when handling the solid powder outside of a containment system or if aerosolization is possible. A dust respirator or a full-face air-purifying respirator with appropriate cartridges should be used based on a formal risk assessment.[5][8]
Operational PPE Plan: Task-Specific Requirements
Different laboratory operations carry varying levels of risk. The following table outlines the minimum PPE required for common tasks involving this compound.
| Task | Engineering Control | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves (Double-gloving recommended) | Safety Goggles | Lab Coat | Recommended (Dust mask or N95) |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not required if in fume hood |
| Running Reaction | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not required if in fume hood |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles & Face Shield | Chemical-resistant Apron or Coveralls | Required (Air-purifying respirator) |
| Waste Disposal | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not required if in fume hood |
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Protocol for Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat, ensuring complete coverage.
-
Eye Protection: Put on safety goggles.
-
Respiratory Protection (if required): Put on and perform a seal check for the respirator.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol for Doffing PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward on itself and place it in the designated receptacle.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety goggles by handling the strap, not the front.
-
Respiratory Protection (if required): Remove the respirator.
-
Final Hand Hygiene: Wash hands again as a final precaution.
Disposal and Decontamination Plan
All disposable PPE used while handling this compound should be considered contaminated waste.
-
Gloves, wipes, and other disposables: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Chemical Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
Spills: Cover spills with an inert absorbent material (e.g., dry sand or earth) and collect for proper disposal.[9] Use appropriate PPE during the entire cleanup process.[9]
All chemical waste, including contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[4]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 24, 2026.
- TCI EUROPE N.V. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: 4-Aminoindole. Retrieved February 24, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
